(2-methylphenyl)methanesulfonyl Chloride (2-methylphenyl)methanesulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 92614-55-6
VCID: VC1992925
InChI: InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3
SMILES: CC1=CC=CC=C1CS(=O)(=O)Cl
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67 g/mol

(2-methylphenyl)methanesulfonyl Chloride

CAS No.: 92614-55-6

Cat. No.: VC1992925

Molecular Formula: C8H9ClO2S

Molecular Weight: 204.67 g/mol

* For research use only. Not for human or veterinary use.

(2-methylphenyl)methanesulfonyl Chloride - 92614-55-6

Specification

CAS No. 92614-55-6
Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
IUPAC Name (2-methylphenyl)methanesulfonyl chloride
Standard InChI InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3
Standard InChI Key NDMREUGSHNSYBI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CS(=O)(=O)Cl
Canonical SMILES CC1=CC=CC=C1CS(=O)(=O)Cl

Introduction

Chemical Identity and Structure

(2-Methylphenyl)methanesulfonyl chloride, known by its CAS registry number 92614-55-6, is an organic compound characterized by a 2-methylphenyl (o-tolyl) group attached to a methanesulfonyl chloride moiety. Its molecular structure features a benzene ring with a methyl substituent at the ortho position and a methanesulfonyl chloride group attached to the ring .

Identification Parameters

The compound is identified through various chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of (2-Methylphenyl)methanesulfonyl chloride

ParameterValue
CAS Number92614-55-6
Molecular FormulaC₈H₉ClO₂S
Molecular Weight204.67 g/mol
IUPAC Name(2-methylphenyl)methanesulfonyl chloride
InChI KeyNDMREUGSHNSYBI-UHFFFAOYSA-N
European Community (EC) Number673-806-9
MDL NumberMFCD02683108
PubChem CID2760661

Synonyms

This compound is recognized by multiple synonyms in scientific literature and commercial contexts :

  • o-Tolylmethanesulfonyl chloride

  • 2-Methylbenzylsulfonyl chloride

  • 2-Methylphenyl methanesulphonyl chloride

  • o-Tolyl-methanesulfonyl chloride

  • o-Tolyl methanesulfonyl chloride

  • Benzenemethanesulfonyl chloride, 2-methyl-

  • 2-Methylphenyl methyl sulfonyl chloride

Physical and Chemical Properties

(2-Methylphenyl)methanesulfonyl chloride possesses distinct physical and chemical properties that influence its handling, storage, and applications in chemical processes.

Physical Properties

The physical properties of this compound are presented in Table 2, which summarizes key parameters relevant for laboratory and industrial applications .

Table 2: Physical Properties of (2-Methylphenyl)methanesulfonyl chloride

PropertyValue
Physical StateSolid
ColorNot specified in search results
OdorNot specified in search results
Melting PointNot directly specified, but likely similar to related compounds (76-80°C)
Boiling PointNot directly specified, but likely around 305°C at 760 mmHg (based on similar compounds)
DensityNot directly specified, but likely around 1.3 g/cm³ (based on similar compounds)
Flash PointNot directly specified, but likely around 138°C (based on similar compounds)
Storage Condition2-8°C

Chemical Properties

(2-Methylphenyl)methanesulfonyl chloride exhibits significant reactivity due to its sulfonyl chloride functional group. The compound is moisture-sensitive and reacts with water, producing hydrochloric acid as a byproduct. It demonstrates strong electrophilic character at the sulfur atom, making it reactive toward nucleophiles such as amines, alcohols, and thiols .

The compound undergoes hydrolysis in the presence of moisture, leading to the formation of the corresponding sulfonic acid. When heated to decomposition, it may produce toxic fumes including sulfur oxides, hydrogen chloride gas, carbon monoxide, and carbon dioxide .

Synthesis Methods

Several synthetic routes are available for the preparation of (2-methylphenyl)methanesulfonyl chloride, each with specific advantages depending on the scale and available starting materials.

Laboratory Synthesis

Laboratory-scale synthesis of (2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 2-methylbenzyl derivatives with chlorinating agents:

  • From 2-methylbenzyl alcohol: The alcohol is first converted to the corresponding sulfonic acid, followed by chlorination with thionyl chloride or phosphorus pentachloride.

  • From 2-methylphenol (o-cresol): Reaction with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.

Industrial Production

Industrial production methods typically employ:

  • Chlorination of methanesulfonic acid: Using reagents such as thionyl chloride or phosgene in the presence of appropriate catalysts.

  • One-pot synthesis: Direct sulfonylation and subsequent chlorination in a continuous process, optimized for higher yields and purity.

These methods are selected based on factors including cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions and Applications

(2-Methylphenyl)methanesulfonyl chloride participates in a variety of chemical reactions, making it valuable in organic synthesis and pharmaceutical development.

Types of Reactions

The compound primarily engages in the following reaction types:

  • Nucleophilic substitution reactions: With various nucleophiles to form:

    • Sulfonamides (reaction with amines)

    • Sulfonate esters (reaction with alcohols)

    • Thiosulfonates (reaction with thiols)

  • Elimination reactions: Under specific conditions, it can undergo elimination to form sulfene intermediates, which can further react with nucleophiles.

  • Coupling reactions: Used in various cross-coupling methodologies for carbon-sulfur bond formation.

Applications in Organic Synthesis

(2-Methylphenyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis:

  • Protective Group Chemistry: The compound can be used to protect alcohols and amines as their corresponding sulfonates and sulfonamides, respectively.

  • Activating Agent: It activates hydroxyl groups for subsequent nucleophilic displacement reactions.

  • Sulfonylating Agent: Introduces the methanesulfonyl group into various substrates .

Pharmaceutical Applications

The compound has found utility in pharmaceutical research and development:

  • Drug Synthesis: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Enzyme Inhibitors: Employed in the preparation of enzyme inhibitors, including cytosolic phospholipase A2 inhibitors as mentioned in patent literature .

  • Structure-Activity Relationship Studies: Its derivatives are studied for their biological activities in medicinal chemistry research.

ParameterClassification
Signal WordDanger
Hazard StatementsH302-H314 (Harmful if swallowed, Causes severe skin burns and eye damage)
Precautionary StatementsP280-P305 + P351 + P338-P310
GHS SymbolsGHS05, GHS07 (Corrosion, Exclamation mark)
Water Hazard Class3 (self classification) - Highly water endangering

Personal Protective Equipment

When handling (2-Methylphenyl)methanesulfonyl chloride, the following personal protective equipment is recommended :

  • Eye protection: Goggles (European standard - EN 166)

  • Face protection: Face shields

  • Hand protection: Chemical-resistant gloves

  • Respiratory protection: Full-face particle respirator type N100 (US)

  • Body protection: Long-sleeved clothing

Comparison with Related Compounds

(2-Methylphenyl)methanesulfonyl chloride is part of a larger family of substituted methanesulfonyl chlorides, each with unique properties and applications.

Structural Analogs

Table 4: Comparison of (2-Methylphenyl)methanesulfonyl chloride with Related Compounds

CompoundCAS NumberStructural DifferencesNotable Properties
(4-Methylphenyl)methanesulfonyl chloride51419-59-1Methyl group at para position instead of orthoMelting point: 76-80°C, Boiling point: 305.2±21.0°C at 760 mmHg
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride1505607-??Contains fluoro and methyl substituentsHas additional reactivity due to the fluoro substituent
(3-Bromo-2-methylphenyl)methanesulfonyl chloride1521597-??Contains bromo and methyl substituentsHas additional reactivity due to the bromo substituent
(3-Fluoro-2-methylphenyl)methanesulfonyl chlorideNot specifiedFluoro at meta position, methyl at orthoHas additional reactivity due to the fluoro substituent
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride1248508-79-3Fluoro at para position, methyl at orthoHas additional reactivity due to the fluoro substituent

Reactivity Differences

The positional isomers and halogenated derivatives of (2-methylphenyl)methanesulfonyl chloride exhibit differences in reactivity:

  • Steric Effects: The ortho-methyl group in (2-methylphenyl)methanesulfonyl chloride creates steric hindrance near the reaction center, potentially affecting the rate and selectivity of nucleophilic substitution reactions.

  • Electronic Effects: Halogenated derivatives (fluoro, bromo) exhibit altered electronic properties due to the electronegative substituents, which can influence reactivity and selectivity in various chemical transformations.

  • Solubility Differences: Substitution patterns affect physical properties such as solubility in various solvents, which can impact reaction conditions and purification strategies.

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